2-Methylbenzyl cyanide (CAS: 22364-68-7), also known as o-tolylacetonitrile, is a bifunctional aromatic nitrile characterized by an ortho-methyl substitution on the benzene ring. Operating as a colorless to pale yellow liquid with a boiling point of approximately 244-250 °C, it serves as a highly versatile building block in organic synthesis . The molecule features a benzylic carbon activated by both the adjacent nitrile group and the aromatic ring, making it highly reactive toward alkylation, condensation, and cyclization. In procurement and material selection, the critical differentiator of this compound is its ortho-methyl group, which provides specific steric hindrance and an additional reactive handle compared to unsubstituted benzyl cyanide. This structural feature makes it an essential precursor for the synthesis of specific active pharmaceutical ingredients (APIs), specialized agrochemicals (such as 1,2,4-triazoles), and fine fragrance molecules where exact spatial geometry is required [1].
Substituting 2-methylbenzyl cyanide with its meta- or para-isomers, or with unsubstituted benzyl cyanide, fundamentally alters downstream reaction pathways and product performance. In biocatalytic manufacturing, the steric bulk of the ortho-methyl group restricts the active site conformation of nitrilase enzymes, drastically shifting the reaction equilibrium to favor amide formation over complete hydrolysis to the carboxylic acid—a feature lost in the para-isomer[1]. In the synthesis of fine chemicals and odorants, the ortho-methyl group restricts the rotation of the phenyl ring, creating specific spatial geometries (atropisomer-like effects) that are strictly required for binding to target olfactory receptors; meta- or para-substitutions completely fail to produce the desired floral or rosy notes [2]. Consequently, buyers cannot use generic benzyl cyanides if the target application relies on the unique steric directing effects or the specific cyclization pathways enabled by the ortho-position.
When subjected to enzymatic hydrolysis by nitrilase (e.g., NitPG), 2-methylbenzyl cyanide demonstrates a significantly altered hydration-to-hydrolysis ratio due to the ortho-methyl group's steric and electronic effects. It yields 52% of the corresponding amide, compared to only 11% for 4-methylbenzyl cyanide and 16% for unsubstituted benzyl cyanide [1].
| Evidence Dimension | Amide yield proportion via nitrilase biocatalysis |
| Target Compound Data | 52% amide yield |
| Comparator Or Baseline | 4-methylbenzyl cyanide (11%) and benzyl cyanide (16%) |
| Quantified Difference | >4.7-fold increase in amide formation vs. the para-isomer |
| Conditions | Nitrilase NitPG from Paraburkholderia graminis, pH 8.0, 30°C |
For manufacturers using green biocatalytic routes to produce pharmaceutical amides, this compound prevents over-hydrolysis to the carboxylic acid, maximizing the yield of the desired intermediate.
In the synthesis of cycloalkylidene-acetonitrile odorants, 2-methylbenzyl cyanide is condensed with cycloalkanones (e.g., cyclopentanone or cyclohexanone). The ortho-methyl substitution is strictly required to achieve the target 'floral, rosy, sweet' olfactory profile. Substitution with meta- or para-methylbenzyl cyanide fails to provide the necessary steric bulk, drastically shifting the odor characteristics away from the desired citronellol-like notes [1].
| Evidence Dimension | Olfactory profile of downstream cycloalkylidene derivative |
| Target Compound Data | Produces target floral/rosy odorant (e.g., 2-(2-methylcyclohexylidene)-2-o-tolylacetonitrile) |
| Comparator Or Baseline | Meta/para isomers or unsubstituted benzyl cyanide |
| Quantified Difference | Binary substitution failure (loss of target odor profile) |
| Conditions | Knoevenagel-type condensation with cyclic ketones followed by olfactory evaluation |
Fragrance and fine chemical buyers must procure the exact ortho-isomer to ensure the final molecule correctly binds to the target olfactory receptors.
2-Methylbenzyl cyanide is efficiently converted into ethyl o-methylphenylacetate ethoxycarbonyl hydrazone, a key intermediate for 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. Despite the steric hindrance of the ortho-methyl group, the condensation reaction proceeds with an 80% yield, which is highly comparable to the 86% yield obtained using the less sterically hindered meta-isomer (3-methylbenzyl cyanide) [1].
| Evidence Dimension | Yield of ethoxycarbonyl hydrazone intermediate |
| Target Compound Data | 80% yield |
| Comparator Or Baseline | 3-methylbenzyl cyanide (86% yield) |
| Quantified Difference | Only a 6% absolute yield reduction despite ortho-steric hindrance |
| Conditions | Reaction of the iminoester with ethyl carbazate in absolute ethanol |
It assures process chemists that the ortho-steric hindrance does not severely compromise the manufacturability and scalability of complex triazole-based agrochemicals or APIs.
Ideal for green chemistry workflows using nitrilase enzymes where a high amide-to-acid ratio is required. The compound's specific steric profile restricts complete hydrolysis, making it the optimal precursor for high-yield amide production [1].
An essential precursor for manufacturing cycloalkylidene-o-tolyl-acetonitriles. The ortho-methyl group provides the exact spatial geometry and restricted rotation necessary to trigger floral and rosy olfactory notes, an application where meta or para isomers fail [2].
Used as a robust building block in the synthesis of 1,2,4-triazole-5-ones and isoquinoline derivatives. It maintains high condensation yields (e.g., 80% for hydrazone intermediates) while providing the necessary ortho-substitution for downstream cyclization and receptor targeting [3].
Irritant